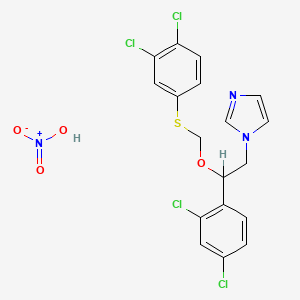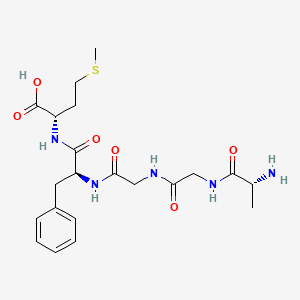
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine: is a synthetic peptide composed of five amino acids: D-alanine, glycine, glycine, L-phenylalanine, and L-methionine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-phenylalanine, and L-methionine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
化学反応の分析
Types of Reactions: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents like HBTU or DIC are used in peptide synthesis.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide stability and reactivity.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Industry: In the industrial sector, this compound can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
作用機序
The mechanism of action of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Molecular Targets and Pathways:
Enzymes: The peptide may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: Binding to cell surface receptors can trigger signaling cascades that affect cellular functions.
Proteins: Interaction with other proteins can influence protein-protein interactions and cellular processes.
類似化合物との比較
D-Alanylglycylglycyl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of methionine.
D-Alanylglycylglycyl-L-tyrosyl-L-methionine: Similar structure but with tyrosine instead of phenylalanine.
D-Alanylglycylglycyl-L-phenylalanyl-L-cysteine: Similar structure but with cysteine instead of methionine.
Uniqueness: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is unique due to its specific sequence and the presence of both D- and L-amino acids. This combination can result in distinct structural and functional properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
66609-19-6 |
|---|---|
分子式 |
C21H31N5O6S |
分子量 |
481.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H31N5O6S/c1-13(22)19(29)24-11-17(27)23-12-18(28)25-16(10-14-6-4-3-5-7-14)20(30)26-15(21(31)32)8-9-33-2/h3-7,13,15-16H,8-12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t13-,15+,16+/m1/s1 |
InChIキー |
LYKIDOHLIQLKPN-KBMXLJTQSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


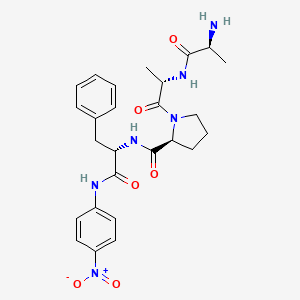
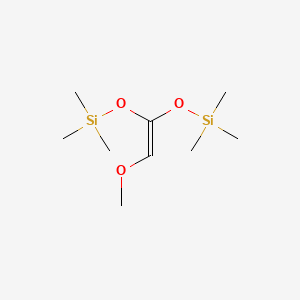

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
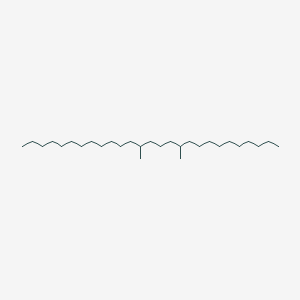
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
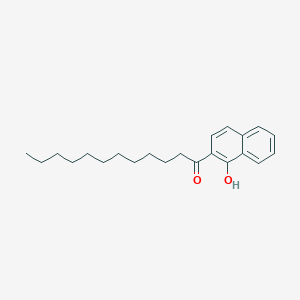
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

